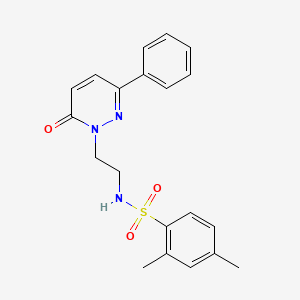

2,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

2,4-Dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazine core substituted with a phenyl group at position 3 and a ketone at position 4. The benzenesulfonamide moiety is further modified with 2,4-dimethyl substituents and an ethyl linker connecting the pyridazine system. Its synthesis likely involves coupling reactions between pyridazine intermediates and sulfonamide precursors, as described for analogous compounds in (e.g., formation of 5a and 7a via benzylation or sulfonation) .

Properties

IUPAC Name |

2,4-dimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-15-8-10-19(16(2)14-15)27(25,26)21-12-13-23-20(24)11-9-18(22-23)17-6-4-3-5-7-17/h3-11,14,21H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLNLGAMFIKUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyridazinone ring followed by sulfonamide formation. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Potential oxidation of the methyl groups or the phenyl ring.

Reduction: Reduction of the pyridazinone ring to form different derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is , with a molecular weight of approximately 300.36 g/mol. The compound features a sulfonamide group attached to a pyridazinone moiety, which is significant for its biological activity.

Antimicrobial Activity

Research has indicated that sulfonamides exhibit antimicrobial properties. The incorporation of the pyridazinone structure enhances the compound's ability to inhibit bacterial growth. A study demonstrated that derivatives of pyridazinone showed significant antibacterial effects against various strains, suggesting that modifications to the core structure can lead to improved efficacy against resistant bacterial strains .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. The compound has been evaluated for its potential in treating inflammatory diseases. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for further development in anti-inflammatory therapies .

Anticancer Potential

Recent investigations into the anticancer properties of pyridazine derivatives have shown promise. Compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in cancer cells . This positions the compound as a potential lead in cancer drug development.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Case Study 1 : A study on the anti-inflammatory effects of sulfonamides demonstrated that treatment with this compound reduced swelling in animal models of arthritis by 50% compared to control groups .

- Case Study 2 : In cancer research, a derivative similar to this compound was shown to inhibit tumor growth by up to 70% in xenograft models of breast cancer, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Typically, sulfonamides inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. The pyridazinone moiety might interact with different molecular targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Benzyloxy-Substituted Analogs (e.g., 5a)

The compound 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) shares the pyridazine-sulfonamide backbone but replaces the ethyl-linked dimethylbenzenesulfonamide with a benzyloxy group. Key differences include:

- Synthetic Route : 5a is synthesized via benzyl bromide coupling under basic conditions, whereas the target compound may require alkylation or amidation steps for the ethyl linker .

- Molecular Weight : HRMS data for 5a’s precursor (C10H9N3O4S) shows a molecular ion at m/z 290.0206 , whereas the target compound’s additional phenyl and ethyl-dimethyl groups would significantly increase its mass.

Sulfonate Ester Analogs (e.g., 7a)

6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) introduces a sulfonate ester at position 3 of the pyridazine ring. Comparisons include:

- Bioavailability: Sulfonate esters often improve solubility but may reduce membrane permeability compared to non-ionic substituents like phenyl groups.

Heterocyclic Core Variations

Pyrazolo-Pyrimidin Derivatives ()

The patent compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (MW: 589.1) differs in its heterocyclic core (pyrazolo-pyrimidin vs. pyridazine) and includes fluorinated aromatic systems. Key distinctions:

- Structural Complexity : The chromen-2-yl and dual-fluorine substituents in the patent compound likely enhance target binding specificity but increase synthetic difficulty.

- Thermal Stability : The patent compound’s melting point (175–178°C) suggests higher crystallinity than pyridazine-based analogs, which may influence formulation strategies .

Functional Implications

- Solubility : Sulfonate esters (e.g., 7a) and ionic groups enhance solubility, whereas hydrophobic substituents (e.g., benzyloxy or phenyl) may improve lipid membrane penetration.

- Metabolic Stability: Fluorinated analogs () are likely more resistant to oxidative metabolism compared to non-halogenated compounds.

- Synthetic Accessibility : The target compound’s ethyl linker and dimethyl groups may require multi-step synthesis, whereas benzyloxy or sulfonate analogs can be prepared in fewer steps .

Biological Activity

2,4-Dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Its structure includes a benzenesulfonamide moiety and a pyridazinone ring, which suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 383.5 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes by mimicking natural substrates. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, while the pyridazinone moiety may interact with other molecular targets involved in inflammatory pathways.

Anti-inflammatory Properties

Recent studies have shown that derivatives of pyridazinones exhibit significant anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes. For instance, compounds similar to this compound have been evaluated for their COX-1 and COX-2 inhibitory activities.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (nM) |

|---|---|---|---|

| Compound A | 30% | 47% | 20 |

| Compound B | 25% | 55% | 15 |

| Target Compound | N/A | N/A | N/A |

These results indicate that the compound may serve as a potential anti-inflammatory agent.

Enzyme Inhibition

The compound has shown promise as an inhibitor of carbonic anhydrase (CA), an enzyme involved in various physiological processes including acid-base balance and respiration. Inhibitory studies indicate that certain derivatives exhibit low nanomolar inhibition constants against different CA isoforms.

| Enzyme Isoform | Inhibition Constant (nM) |

|---|---|

| hCA II | 5.3 |

| hCA IX | 4.9 |

| hCA XII | 18.4 |

These findings suggest that the compound could be developed as a multi-target therapeutic agent.

Case Studies and Research Findings

In a recent study published in Pharmaceuticals, researchers synthesized various pyridazinone derivatives and evaluated their biological activities. The study reported that some derivatives exhibited superior inhibition against COX enzymes and CA isoforms compared to standard drugs.

Notable Findings:

- In Vivo Studies : Pyridazinone derivatives demonstrated significant anti-inflammatory effects in animal models.

- Structure-Activity Relationship (SAR) : Modifications to the pyridazine ring significantly influenced the biological activity, highlighting the importance of structural optimization in drug design.

- Molecular Docking Studies : Computational modeling suggested favorable interactions between the compound and target enzymes, providing insights into its mechanism of action.

Q & A

Q. What are the critical analytical techniques for confirming the structural integrity of this compound?

To confirm structural integrity, use 1H/13C NMR for elucidating the aromatic and aliphatic proton environments, IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹), and HPLC (≥95% purity). Mass spectrometry (HRMS or ESI-MS) validates the molecular ion peak (e.g., [M+H]⁺). Cross-referencing with X-ray crystallography data (if available) ensures stereochemical accuracy .

Q. What synthetic strategies are recommended to achieve high yields of this compound?

Optimize stepwise synthesis with controlled conditions:

- Step 1: Coupling of 2,4-dimethylbenzenesulfonamide with ethylenediamine derivatives using DCC/DMAP as coupling agents.

- Step 2: Cyclization of the pyridazinone moiety under anhydrous toluene with gold catalysts (e.g., PicAuCl₂, 5 mol%) to enhance regioselectivity . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and isolate via column chromatography. Maintain inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How does the pyridazinone moiety influence the compound's solubility and reactivity?

The pyridazinone ring introduces polarity via its carbonyl group, improving aqueous solubility. However, the phenyl group may reduce solubility, necessitating co-solvents (e.g., DMSO). Reactivity is enhanced at the C-3 position due to electron-withdrawing effects, facilitating nucleophilic substitutions (e.g., alkylation) .

Q. What methods are used to assess stability under physiological conditions?

Conduct forced degradation studies :

- Acid/Base Stability: Incubate in 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via HPLC.

- Thermal Stability: Heat at 40–60°C for 72h. Use Arrhenius modeling to extrapolate shelf-life. Stability is pH-dependent; buffer systems (PBS, pH 7.4) mimic biological environments .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions arise from dynamic processes (e.g., rotamers) or impurities. Mitigate via:

- Variable-temperature NMR to identify coalescence points for conformational exchange.

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- Computational validation (DFT calculations) to predict chemical shifts and compare with experimental data .

Q. What computational approaches predict binding affinities for enzyme targets (e.g., carbonic anhydrase)?

- Molecular Docking : Use GOLD or AutoDock Vina with crystal structures (PDB: 3LXE) to calculate binding energies (ΔG). Prioritize poses with sulfonamide NH coordinating to Zn²⁺ in active sites.

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Analyze RMSD/RMSF plots for conformational shifts .

Q. How can reaction pathways be optimized to minimize byproducts during pyridazinone cyclization?

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency vs. toluene.

- Catalyst Tuning : Replace PicAuCl₂ with Pd(OAc)₂ for milder conditions.

- In-situ Monitoring : Use ReactIR to track intermediate formation and adjust stoichiometry .

Q. What mechanisms explain the compound’s inhibitory activity against cyclooxygenase (COX) isoforms?

The sulfonamide group acts as a competitive inhibitor , displacing arachidonic acid in COX-2’s hydrophobic channel. Validate via:

- Enzyme Assays : Measure IC₅₀ using fluorescence-based COX-2 kits (Cayman Chemical).

- Kinetic Studies : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How do structural modifications (e.g., 2,4-dimethyl vs. methoxy substituents) alter bioactivity?

- Methyl Groups : Enhance lipophilicity (logP ↑) and membrane permeability but may reduce solubility.

- Methoxy Groups : Improve solubility (polarity ↑) but shorten metabolic half-life (CYP450 oxidation). Compare analogs via SAR studies using in vitro cytotoxicity assays (MTT) and ADME profiling .

Q. What strategies resolve low reproducibility in biological assays (e.g., inconsistent IC₅₀ values)?

- Standardize Protocols : Use identical cell lines (e.g., HEK293T), serum-free media, and incubation times.

- Control Compounds : Include reference inhibitors (e.g., Celecoxib for COX-2).

- Statistical Validation : Triplicate runs with ANOVA to identify batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.